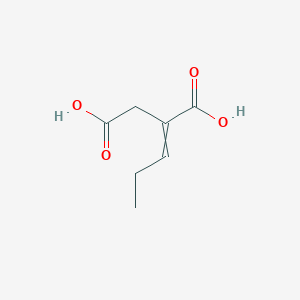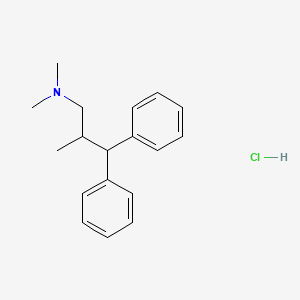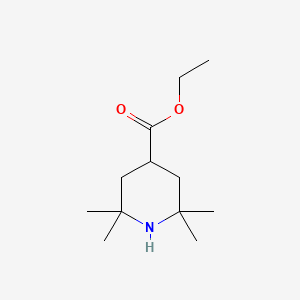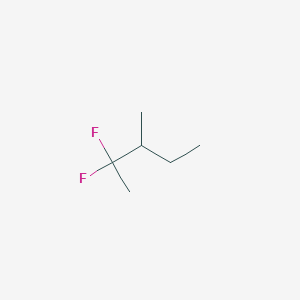
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is a chemical compound known for its unique structure and properties It is a derivative of benzohydroxamic acid, where the benzene ring is substituted with a fluorine atom and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and urease.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- involves its interaction with molecular targets such as enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of enzymes, inhibiting their activity. This chelation disrupts the normal function of the enzyme, leading to its inhibition. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydroxamic acid: The parent compound without the fluorine and piperazine substitutions.
4-Fluorobenzohydroxamic acid: Similar structure but lacks the piperazine ring.
N-(4-Methylpiperazinyl)methylbenzohydroxamic acid: Lacks the fluorine substitution on the benzene ring.
Uniqueness
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is unique due to the combination of the fluorine atom and the piperazine ring. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
40890-96-8 |
|---|---|
Molekularformel |
C13H18FN3O2 |
Molekulargewicht |
267.30 g/mol |
IUPAC-Name |
4-fluoro-N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H18FN3O2/c1-15-6-8-16(9-7-15)10-17(19)13(18)11-2-4-12(14)5-3-11/h2-5,19H,6-10H2,1H3 |
InChI-Schlüssel |
CWQLKDMTAQKSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)












